2,4-Dichloro-5-fluoroaniline
Overview
Description
2,4-Dichloro-5-fluoroaniline is an organic compound with the chemical formula C6H3Cl2FN. It is a colorless or light yellow crystalline solid that is soluble in alcohols and organic solvents such as ethanol and dimethylformamide, but insoluble in water . This compound is used as an intermediate in the synthesis of various chemical products, including fluorescent dyes, pesticides, pharmaceuticals, and dyes .
Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis as an important intermediate for the preparation of fluorescent dyes, pesticides, pharmaceuticals, and other chemical products .
Mode of Action
The specific mode of action of 2,4-Dichloro-5-fluoroaniline is not well-documented. As an intermediate in chemical synthesis, it likely interacts with various other compounds to form complex molecules. More research is needed to fully understand its interactions with its targets .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is relatively stable at room temperature . It is soluble in alcohols and organic solvents, such as ethanol and dimethylformamide, but insoluble in water . It should be stored in a sealed, dry, and cool place, away from fire .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4-Dichloro-5-fluoroaniline are not fully understood due to the lack of specific studies on this compound. It is known that anilines, in general, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure and properties of the aniline compound. For instance, some anilines can act as inhibitors or activators of certain enzymes, while others can bind to proteins and alter their function .
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. It is known that anilines can influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood due to the lack of specific studies on this compound. It is known that anilines can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are currently unknown due to the lack of specific studies on this compound. It is known that the effects of anilines can change over time in laboratory settings. This can include changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of anilines can vary with different dosages in animal models .
Metabolic Pathways
It is known that anilines can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that anilines can be transported and distributed within cells and tissues in various ways .
Subcellular Localization
It is known that anilines can be localized in various subcellular compartments, and their activity or function can be affected by their localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichloro-5-fluoroaniline typically involves the ammoniation of 2,4-Dichloro-5-fluoronitrobenzene. The specific steps are as follows :
Reduction of 2,4-Dichloro-5-fluoronitrobenzene: This compound is reacted with hydrogen in the presence of iron powder.
Distillation: The reaction product is distilled to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-fluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Reduction Reactions: It can be reduced to form different aniline derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide.
Reduction: Hydrogen gas and iron powder are typically used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while reduction can yield different aniline derivatives .
Scientific Research Applications
2,4-Dichloro-5-fluoroaniline has several scientific research applications, including:
Biology: The compound is used in the development of biochemical assays and as a reagent in biological research.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of pesticides and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Similar in structure but lacks the fluorine atom.
2,5-Dichloroaniline: Another similar compound with different chlorine substitution.
2-Fluoroaniline: Contains a fluorine atom but lacks chlorine atoms.
Uniqueness
2,4-Dichloro-5-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses. The combination of these substituents allows for a wide range of chemical reactions and applications .
Properties
IUPAC Name |
2,4-dichloro-5-fluoroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMSPQQQAXTFLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956278 | |
Record name | 2,4-Dichloro-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348-64-1 | |
Record name | 2,4-Dichloro-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 348-64-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.